7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one
Description
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C22H29NO3/c1-13-14(2)20(25)26-19-16(13)6-7-18(24)17(19)10-23-12-22(5)9-15(23)8-21(3,4)11-22/h6-7,15,24H,8-12H2,1-5H3 |
InChI Key |
DOMFEXXCUQKJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The reaction involves heating resorcinol with ethyl 3-methylacetoacetate in the presence of an acid catalyst. Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) is commonly employed, facilitating both the condensation and cyclization steps. A representative procedure is as follows:
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Reactants :
-
Resorcinol (1 equiv)
-
Ethyl 3-methylacetoacetate (1.2 equiv)
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Concentrated H<sub>2</sub>SO<sub>4</sub> (catalytic)
-
-
Conditions :
-
Temperature: 35–80°C
-
Solvent: Solvent-free or ethanol
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Duration: 5–16 hours
-
Mechanistic Insight :
The acid catalyst protonates the carbonyl oxygen of the β-ketoester, enabling nucleophilic attack by the phenolic hydroxyl group. Subsequent cyclization and dehydration yield the coumarin core.
Alternative Methods
-
Knoevenagel Condensation : Salicylaldehydes with pre-installed methyl groups (e.g., 3-methylsalicylaldehyde) can react with malonic acid derivatives under basic conditions to form the coumarin skeleton.
-
Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 40 minutes vs. 7 hours) while maintaining high yields (90–92%).
Preparation of 1,3,3-Trimethyl-6-Azabicyclo[3.2.1]Octane
The bicyclic amine moiety is synthesized via cyclization reactions of piperidine derivatives.
Dieckmann Cyclization
A piperidine precursor undergoes intramolecular cyclization under basic conditions to form the bicyclic structure.
-
Reactants :
-
N-Substituted piperidine derivative
-
Base (e.g., sodium hydride)
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Reflux
-
Duration: 12–24 hours
-
-
Yield : 70–85%.
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., Amberlyst-15) to enhance efficiency and reduce waste.
Coupling of the Coumarin Core and Bicyclic Amine
The final step involves attaching the bicyclic amine to the coumarin core via a methylene bridge.
Alkylation Strategy
The hydroxyl group at position 8 of the coumarin is alkylated using a halogenated derivative of the bicyclic amine.
Mitsunobu Reaction
An alternative method uses the Mitsunobu reaction to couple the hydroxylated coumarin with the bicyclic amine:
-
Reactants :
-
Coumarin core
-
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
-
Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh<sub>3</sub>)
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: Room temperature
-
Duration: 6–12 hours
-
-
Yield : 70–82%.
Optimization and Industrial Considerations
Catalyst Screening
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include oxidants (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major Products:: The specific products formed depend on the reaction type. For instance:
- Oxidation may yield hydroxylated derivatives.
- Reduction could lead to deoxygenated forms.
- Substitution reactions might introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of coumarin derivatives in cancer therapy. The compound has been investigated for its antiproliferative effects on various cancer cell lines. For instance, derivatives of coumarins have shown significant cytotoxic activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antiproliferative Effects
A study demonstrated that modifications to the coumarin structure could enhance its anticancer properties. The introduction of specific substituents at the 8-position of the chromenone core resulted in increased potency against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .
Antimicrobial Properties
Coumarin derivatives are also recognized for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth and fungal infections.
Case Study: Antimicrobial Testing
Research has shown that certain coumarin derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been a subject of interest in pharmacological research. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study: In Vivo Studies
In animal models, coumarin derivatives have been shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis and colitis .
Neuroprotective Effects
There is emerging evidence that coumarins may possess neuroprotective properties. This could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Mechanisms
Studies suggest that certain coumarin derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in neuroinflammation .
Summary Table of Applications
Mechanism of Action
While detailed studies are ongoing, the compound likely interacts with specific molecular targets or pathways. Its effects could involve neurotransmitter receptors, ion channels, or enzymes.
Comparison with Similar Compounds
This compound stands out due to its intricate bicyclic structure. Similar compounds include other tropane alkaloids like atropine, scopolamine, and cocaine.
Biological Activity
7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one is a complex organic compound with potential biological activities that have been the subject of various research studies. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromenones and features a bicyclic structure with multiple functional groups that may influence its biological activity. The presence of hydroxyl and methyl groups in specific positions contributes to its chemical reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through different mechanisms:
- Inhibition of Cell Growth : In vitro studies demonstrated that the compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported at concentrations lower than 20 µM, indicating potent activity against these cell types .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. This was evidenced by increased levels of cleaved caspase-3 and decreased levels of Bcl-2 in treated cells .
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- α7 Nicotinic Acetylcholine Receptor Modulation : It acts as an agonist for the α7 nAChR, which is implicated in neuroprotection and cognitive enhancement. Activation of this receptor has been associated with reduced inflammation and improved synaptic plasticity in neuronal cultures .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been explored in several studies:
- Cytokine Modulation : Treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 in macrophage cultures. This suggests a potential therapeutic role in inflammatory diseases .
Study 1: Anticancer Activity Assessment
In a study published in British Journal of Pharmacology, researchers evaluated the effects of the compound on various cancer cell lines. They reported that treatment resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Study 2: Neuroprotection in Alzheimer's Model
Another investigation focused on the neuroprotective effects against amyloid-beta-induced toxicity in neuronal cells. The results indicated that the compound significantly reduced cell death and improved cell survival rates compared to controls, suggesting its potential utility in Alzheimer's disease treatment .
Q & A
Q. What are the established synthetic routes for constructing the azabicyclo[3.2.1]octane moiety in this compound?
The synthesis of the azabicyclo[3.2.1]octane core often involves intramolecular cyclization of appropriately substituted precursors. A common method includes reductive amination or [3+2] cycloaddition reactions. For example, stereoselective synthesis can be achieved using chiral auxiliaries or catalysts to control the configuration at the bridgehead nitrogen (e.g., ). Key steps:
- Precursor functionalization : Introduce methyl and amine groups via alkylation or Michael addition.
- Cyclization : Use acid catalysis or thermal conditions to form the bicyclic structure.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Analytical techniques include:
- HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>95%).
- NMR spectroscopy : Compare integration ratios of methyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.8–7.2 ppm for coumarin).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical m/z (e.g., ).
Q. What biological screening assays are recommended for preliminary evaluation of this compound?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ( ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the bicyclo substituent’s hypothesized targets.
Q. How are spectral data discrepancies resolved during structural characterization?
Contradictions (e.g., unexpected NOE effects in NMR) are addressed by:
- X-ray crystallography : Definitive confirmation of stereochemistry ( ).
- DFT calculations : Compare experimental and computed IR/UV spectra ( ).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity.
Q. What are the stability considerations for this compound under experimental conditions?
- Photostability : Store in amber vials to prevent coumarin ring degradation.
- Thermal stability : TGA/DSC analysis to determine decomposition thresholds.
- pH sensitivity : Test solubility and integrity in buffers (pH 2–12) for biological assays.
Advanced Research Questions
Q. How can stereochemical challenges in introducing the 1,3,3-trimethylazabicyclo group be mitigated?
Advanced strategies include:
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric catalysis : Employ Pd-catalyzed allylic amination for enantioselective C–N bond formation ( ).
- Dynamic kinetic resolution : Leverage equilibrium-controlled reactions to favor the desired isomer.
Q. What computational methods are suitable for predicting the compound’s binding affinity to protein targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets or allosteric sites.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore modeling : Identify critical H-bond donors/acceptors using the azabicyclo group as a scaffold ( ).
Q. How do structural modifications to the coumarin core affect bioactivity?
A SAR study could involve:
- Methyl group deletion : Compare 3,4-dimethyl vs. unsubstituted coumarin derivatives.
- Substituent replacement : Replace the hydroxyl group with methoxy or halogens to alter logP and bioavailability ( ).
- Activity cliffs : Use IC₅₀ shifts (>10-fold) to identify critical functional groups.
Q. What experimental designs address contradictions in cytotoxicity data across cell lines?
- Dose-response normalization : Account for variations in cell doubling times.
- Combination index (CI) analysis : Evaluate synergism with standard chemotherapeutics.
- Metabolomic profiling : Correlate cytotoxicity with endogenous metabolite changes (e.g., ATP levels).
Q. How can reaction yields be optimized for large-scale synthesis of the target compound?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading.
- Flow chemistry : Improve heat/mass transfer for cyclization steps.
- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
